molecular formula C13H21NO2 B1607626 ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 34549-87-6

ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1607626
CAS RN: 34549-87-6
M. Wt: 223.31 g/mol
InChI Key: STNGULMWFPMOCE-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H21NO2 . It has an average mass of 223.311 Da and a monoisotopic mass of 223.157227 Da . This compound is also known by its IUPAC name, Ethyl 3,5-dimethyl-4-(2-methyl-2-propanyl)-1H-pyrrole-2-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 4-Ethyl-3,5-dimethylpyrrole-2-carboxylate is used as a reagent in the synthesis of a diacetylenic bilirubin . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of Ethyl 4-tert-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring which is a five-membered aromatic heterocycle, with two methyl groups at positions 3 and 5, a tert-butyl group at position 4, and an ethyl ester group attached to the pyrrole nitrogen .

properties

IUPAC Name

ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-7-8-11-9(3)12(14-10(11)4)13(15)16-6-2/h14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNGULMWFPMOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377738
Record name ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

34549-87-6
Record name ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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